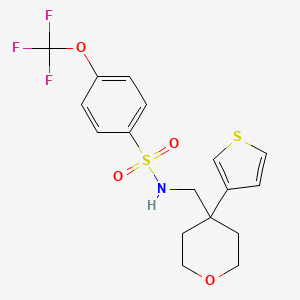
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18F3NO4S2 and its molecular weight is 421.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzene sulfonamide core , which is known for its antibacterial and anti-inflammatory properties. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability. The tetrahydro-2H-pyran ring and the thiophen-3-yl substituent may contribute to its unique pharmacological profile.
Synthesis Pathway
The synthesis typically involves multi-step organic reactions, starting from simpler benzamide derivatives. Key steps include:
- Formation of the Tetrahydropyran Ring : Achieved through acid-catalyzed cyclization of 1,5-diols.
- Introduction of the Thiophen Group : Utilizes methods such as the Paal-Knorr synthesis.
- Final Coupling : The thiophene and tetrahydropyran intermediates are combined with the benzamide core through nucleophilic substitution reactions under basic conditions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene and sulfonamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity (MIC μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Ampicillin) | 0.5 | E. coli |
| Novel Thiophene Derivative | 0.008 | S. pneumoniae |
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:
- Enzyme Inhibition : Potential inhibition of bacterial topoisomerases, which are crucial for DNA replication.
- Receptor Interaction : Modulation of specific receptors involved in inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Efficacy : A study demonstrated that similar compounds inhibited bacterial growth with MIC values significantly lower than traditional antibiotics . This suggests a promising avenue for developing new antibacterial agents.
- Selectivity and Toxicity : Research on related sulfonamides indicated low toxicity in human cell lines while maintaining potent antibacterial activity against resistant strains . This selectivity is critical for therapeutic applications.
Propiedades
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S2/c18-17(19,20)25-14-1-3-15(4-2-14)27(22,23)21-12-16(6-8-24-9-7-16)13-5-10-26-11-13/h1-5,10-11,21H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARWVIPOWSGSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













